molecular formula C24H40O3 B14697737 2-(2-Hydroxyphenyl)octadecanoic acid CAS No. 29533-75-3

2-(2-Hydroxyphenyl)octadecanoic acid

Cat. No.: B14697737
CAS No.: 29533-75-3
M. Wt: 376.6 g/mol
InChI Key: PEVRHEJTLALVQB-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)octadecanoic acid is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring, which is further connected to an octadecanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Hydroxyphenyl)octadecanoic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)octadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced aromatic compounds.

    Substitution: Ethers and esters.

Scientific Research Applications

2-(2-Hydroxyphenyl)octadecanoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)octadecanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the activity of enzymes and other proteins. Additionally, the aromatic ring can participate in π-π interactions, further modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyphenyl)octadecanoic acid is unique due to its long octadecanoic acid chain, which imparts distinct physical and chemical properties compared to other phenolic compounds. This structural feature enhances its solubility in non-polar solvents and influences its reactivity and biological activity .

Properties

CAS No.

29533-75-3

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

2-(2-hydroxyphenyl)octadecanoic acid

InChI

InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(24(26)27)21-18-16-17-20-23(21)25/h16-18,20,22,25H,2-15,19H2,1H3,(H,26,27)

InChI Key

PEVRHEJTLALVQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C1=CC=CC=C1O)C(=O)O

Origin of Product

United States

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